Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-
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Overview
Description
Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)- is a complex organic compound with a unique structure that integrates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-e]-1,3-benzodioxol-8-ol involves multiple steps, typically starting with the preparation of the core benzodioxole structure. This is followed by the introduction of the furo group and the isoquinoline moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-e]-1,3-benzodioxol-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to simplify the structure or modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that enhance its activity.
Scientific Research Applications
Furo[3,4-e]-1,3-benzodioxol-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action for Furo[3,4-e]-1,3-benzodioxol-8-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one: This compound shares a similar core structure but lacks the isoquinoline moiety.
6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-e][1,3]benzodioxol-8-one: Another similar compound with slight variations in the functional groups.
Uniqueness
Furo[3,4-e]-1,3-benzodioxol-8-ol’s uniqueness lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFBUOKLSWOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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